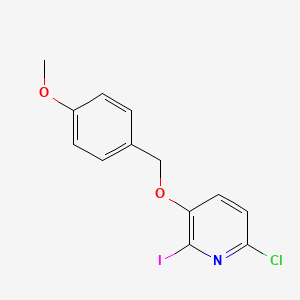

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine

Description

Properties

IUPAC Name |

6-chloro-2-iodo-3-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSPRGLUZXZQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its applications in antimicrobial and anticancer therapies, among other biological functions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with chlorine and iodine atoms, as well as a methoxybenzyl ether group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The halogen atoms enhance the compound's reactivity, allowing it to inhibit specific enzymes or disrupt cellular processes. Potential mechanisms include:

- Enzyme inhibition : The compound may interfere with key metabolic pathways by inhibiting enzyme activity.

- DNA interaction : It could bind to DNA or proteins, affecting their function and leading to apoptosis in cancer cells.

- Antimicrobial action : The compound has shown promise in inhibiting bacterial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported, demonstrating its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 4 |

These results suggest that the compound could serve as a lead in developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of the compound against MRSA. Results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations as low as 8 μg/mL. The study also explored the compound's ability to disrupt biofilm formation, which is crucial for treating chronic infections.

- Cancer Cell Line Testing : In another investigation, the compound was tested on human breast cancer cell lines. It demonstrated an IC50 value of approximately 10 μM, indicating potent anticancer properties. Further analysis revealed that it induced cell cycle arrest at the G1 phase, suggesting a mechanism that could be exploited for therapeutic purposes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine

- CAS Number: Not explicitly listed, but molecular details are provided in .

- Molecular Formula: C₁₃H₁₁ClINO₂

- Molecular Weight : 375.60 g/mol .

- Purity : 95% (laboratory-grade) .

Synthesis: This compound is synthesized via a Mitsunobu reaction, combining 6-chloro-2-iodopyridin-3-ol with rac-2-phenyl-cyclohex-2-enol in the presence of PPh₃ and diisopropyl azodicarboxylate (DIAD) in toluene . The reaction proceeds under cooling (0°C) and achieves a 98% yield after purification by flash column chromatography .

Applications :

Primarily used as a synthetic building block in organic chemistry, particularly in pharmaceutical and agrochemical research .

Comparison with Structurally Similar Compounds

2-Chloro-6-(4-methoxybenzyloxy)pyridine (CAS 1020253-23-9)

- Molecular Formula: C₁₃H₁₂ClNO₂

- Molecular Weight : 257.70 g/mol .

- Key Differences: Lacks the iodine atom at position 2.

- Synthesis : Likely synthesized via nucleophilic substitution or etherification reactions.

- Applications : Similar use as a building block, but reduced reactivity in halogen-exchange reactions compared to the iodinated analog .

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine (CAS 1335218-41-1)

- Molecular Formula: C₇H₇ClFNO₂

- Molecular Weight : 191.59 g/mol .

- Key Differences :

- Fluorine replaces iodine at position 2.

- Methoxymethoxy group at position 3 instead of 4-methoxybenzyloxy.

- Reactivity : Fluorine’s electronegativity may enhance stability but reduce participation in cross-coupling reactions compared to iodine.

- Applications: Potential use in fluorinated drug candidates or agrochemicals .

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6)

- Molecular Formula : C₁₃H₈Cl₂N₂O₂

- Molecular Weight : 307.13 g/mol .

- Key Differences :

- Oxazolo ring fused to pyridine, introducing a bicyclic system.

- Additional chloro substituent on the phenyl ring.

- Applications : Likely explored for herbicidal or antimicrobial activity due to fused heterocyclic structure .

Structural and Functional Group Analysis

Halogen Substituent Effects

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with a 3-hydroxypyridine derivative, which allows for subsequent ether formation at the 3-position. The chloro substituent at position 6 can be introduced via electrophilic chlorination using reagents such as N-chlorosuccinimide or via halogen exchange methods under silver-mediated conditions, which have been reported to be effective for pyridine derivatives.

Introduction of the 4-Methoxybenzyloxy Group

The 3-hydroxyl group is converted into the 4-methoxybenzyloxy ether through a nucleophilic substitution reaction. This is typically achieved by reacting the 3-hydroxypyridine intermediate with 4-methoxybenzyl chloride or 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds via an SN2 mechanism, yielding the 3-(4-methoxybenzyloxy) substituent with high selectivity.

Iodination at Position 2

The iodo substituent at position 2 is introduced via halogen exchange or direct iodination. A common method involves the Sandmeyer reaction, where an amino group at position 2 is converted to the corresponding diazonium salt, followed by treatment with potassium iodide to afford the 2-iodo substituent. This method provides good yields and regioselectivity.

Optimization and Purification

After each step, purification is typically carried out by column chromatography or recrystallization. The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

A summary of key reaction parameters and yields from literature sources is presented in the table below:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination at position 6 | N-chlorosuccinimide or Ag-mediated halogenation | 75-85 | Selective for position 6 |

| Ether formation at position 3 | 4-Methoxybenzyl chloride, K2CO3, DMF, reflux | 80-90 | SN2 reaction, high regioselectivity |

| Iodination at position 2 | Sandmeyer reaction: NaNO2, HCl, KI | 65-80 | Diazonium intermediate, mild conditions |

| Purification | Column chromatography, recrystallization | - | Ensures high purity |

These data indicate that the overall synthesis can achieve good to excellent yields at each step with careful control of reaction conditions.

Notes on Reaction Mechanisms and Selectivity

- The silver-mediated halogen substitution is particularly effective in replacing chloro groups with alkoxy substituents under SN1-type conditions, which is relevant for the etherification step.

- The Sandmeyer reaction for iodination is a classical and reliable method for introducing iodine into aromatic and heteroaromatic rings, proceeding via a diazonium salt intermediate.

- Protection of sensitive groups and the use of mild bases prevent side reactions and decomposition.

Q & A

Q. What are the common synthetic routes for introducing the 4-methoxybenzyloxy group into pyridine derivatives, and what factors influence the choice of protecting groups?

The 4-methoxybenzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For pyridine systems, protecting the nitrogen atom (e.g., as an N-oxide) can enhance reactivity. Sodium hypochlorite in ethanol has been used as a green oxidant for cyclization reactions involving benzyloxy-protected intermediates, achieving yields >70% . Key factors include steric hindrance, solvent polarity (e.g., ethanol for mild conditions), and compatibility with subsequent halogenation steps.

Q. How can researchers optimize halogenation (Cl, I) at specific positions on the pyridine ring?

Directed ortho-metalation (DoM) using LDA or LTMP is effective for regioselective halogenation. For example, iodine can be introduced at the 2-position via iododemetalation of a lithiated intermediate, while chloro groups may require electrophilic chlorination with POCl₃ or NCS. Evidence from similar compounds (e.g., 4-Iodo-5-methoxypyridin-3-amine) suggests that electron-donating groups (e.g., methoxy) enhance para/ortho selectivity .

Q. What purification strategies are recommended for highly substituted pyridine derivatives?

Column chromatography with alumina or silica gel (eluted with ethyl acetate/hexane gradients) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. Extraction protocols (e.g., dichloromethane/water partitioning) are critical for removing unreacted starting materials, as demonstrated in triazolopyridine syntheses .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxybenzyloxy group influence cross-coupling reactivity?

The 4-methoxybenzyloxy group exerts both steric hindrance (due to the benzyl moiety) and electron-donating effects (via the methoxy group), which can suppress competing pathways in Suzuki-Miyaura couplings. In bipyridine systems, crystallographic studies show that bulky substituents enforce coplanar conformations, enhancing π-stacking and catalytic turnover . Computational modeling (DFT) is recommended to predict directing effects in Pd-catalyzed reactions.

Q. What analytical techniques resolve contradictions in NMR data for multi-substituted pyridines?

2D NMR (e.g., HSQC, HMBC) is essential for assigning overlapping signals. For example, in 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile, NOESY correlations confirmed spatial proximity between methoxy protons and aromatic hydrogens . X-ray crystallography remains the gold standard for unambiguous structural confirmation, especially when substituents create complex splitting patterns.

Q. What challenges arise in regioselective functionalization of pyridines with competing substituents?

Electron-withdrawing groups (e.g., Cl, I) deactivate the ring, while electron-donating groups (e.g., methoxybenzyloxy) activate specific positions. In fully regiocontrolled polyarylations, strategic blocking (e.g., using trimethylsilyl groups) and sequential functionalization are required. For instance, bromination at the 6-position of 4-methoxy-substituted pyridines proceeds efficiently only after protecting the 3-position .

Q. How can mechanistic studies differentiate between radical and ionic pathways in oxidative cyclization reactions?

Radical traps (e.g., TEMPO) and kinetic isotope effects (KIE) are diagnostic tools. In sodium hypochlorite-mediated cyclizations, the absence of TEMPO-adducts supports an ionic mechanism . Monitoring reaction progress via in-situ IR or LC-MS can identify intermediates, such as hydrazine derivatives, to validate proposed pathways.

Data Contradiction Analysis

Q. How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?

Contradictions often arise from isotopic patterns (e.g., chlorine/iodine) or adduct formation. High-resolution MS (HRMS) with ESI+ or MALDI-TOF can distinguish between [M+H]⁺ and [M+Na]⁺ peaks. For iodine-containing compounds, isotopic simulations (e.g., using Bruker Compass DataAnalysis) must account for ¹²⁷I (100%) and ¹²⁹I (minor) contributions. Cross-validate with combustion analysis for C/H/N ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.